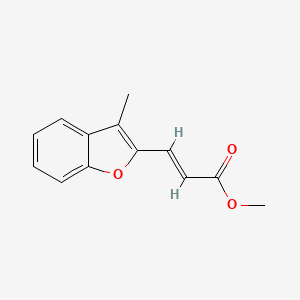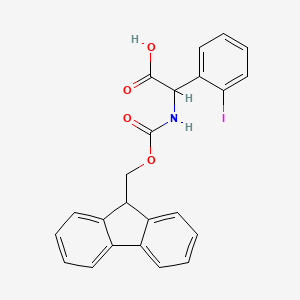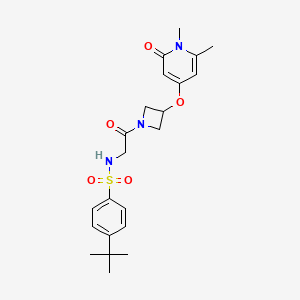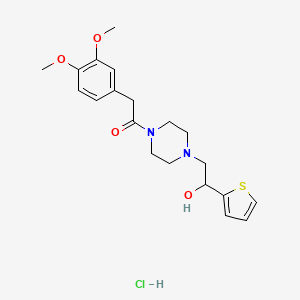![molecular formula C27H35N3O7S2 B2451779 diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-74-2](/img/structure/B2451779.png)
diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a sulfonyl group attached to a benzamido group, which could potentially contribute to its reactivity or biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. The presence of the piperidine ring, sulfonyl group, and benzamido group suggest that it may have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the piperidine ring could potentially make the compound basic, while the sulfonyl group could potentially make it acidic . The benzamido group could contribute to its solubility properties .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Structural Analysis
- Compounds similar to the one mentioned have been synthesized and analyzed for their crystal structures, showcasing interactions such as hydrogen bonding and the formation of bimolecular ring motifs. These studies highlight the relevance of such compounds in the exploration of molecular structures and interactions, which could be pivotal in drug design and the development of materials with specific properties (Balasubramani, Muthiah, & Lynch, 2007).
Fluorescent Probes for Biological Detection
- Research into fluorescent probes for selective detection of biological molecules, like H2S in serum, has utilized similar compounds. These probes offer high selectivity and sensitivity, underlining the potential of such chemicals in developing diagnostic tools and sensors for biological and environmental monitoring (Lee, Sung, Lee, & Han, 2020).
Pharmacophore Development for Drug Discovery
- The design and synthesis of novel heterocyclic compounds, including those with sulfonamide moieties, have been targeted for their potential antibacterial properties. This research demonstrates the importance of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Hassan, 2014).
Antibacterial Activity and Chemical Synthesis
- Synthesis and evaluation of new sulfonamides have shown significant antibacterial activity, suggesting the utility of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Mecanismo De Acción
The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used.
Propiedades
IUPAC Name |
diethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O7S2/c1-5-36-26(32)23-21-11-12-29(27(33)37-6-2)16-22(21)38-25(23)28-24(31)19-7-9-20(10-8-19)39(34,35)30-14-17(3)13-18(4)15-30/h7-10,17-18H,5-6,11-16H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACQXDNKMXNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2451700.png)





![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)
![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)


![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)